molecular formula C15H20N4O5 B14652847 1,1'-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) CAS No. 51503-15-2

1,1'-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one)

Cat. No.: B14652847
CAS No.: 51503-15-2
M. Wt: 336.34 g/mol
InChI Key: DOBFCMULJCSCEB-UHFFFAOYSA-N
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Description

1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxypyrimidinone derivatives and a suitable diol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis may include acids, bases, and other organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials and agricultural chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-methoxypyrimidin-2(1H)-one): Similar structure with methoxy groups instead of ethoxy groups.

    1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-chloropyrimidin-2(1H)-one): Contains chloro groups instead of ethoxy groups.

Uniqueness

1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is unique due to its specific functional groups and potential biological activities. Its ethoxy groups may confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

51503-15-2

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

IUPAC Name

4-ethoxy-1-[3-(4-ethoxy-2-oxopyrimidin-1-yl)-2-hydroxypropyl]pyrimidin-2-one

InChI

InChI=1S/C15H20N4O5/c1-3-23-12-5-7-18(14(21)16-12)9-11(20)10-19-8-6-13(24-4-2)17-15(19)22/h5-8,11,20H,3-4,9-10H2,1-2H3

InChI Key

DOBFCMULJCSCEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)N(C=C1)CC(CN2C=CC(=NC2=O)OCC)O

Origin of Product

United States

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